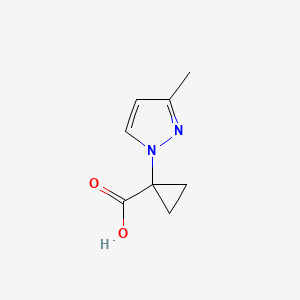

1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

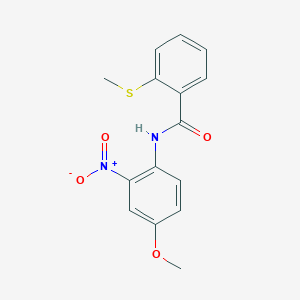

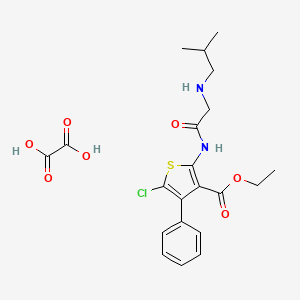

1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The IUPAC name for this compound is 1-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid .

Synthesis Analysis

The synthesis of cyclopropane compounds involves various methods such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . The Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides can yield various substituted aryl cyclopropanes . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide can produce cyclopropyl arenes .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c1-6-2-5-9-10(6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) . This indicates the presence of a cyclopropane ring attached to a carboxylic acid group and a 3-methylpyrazol group.Chemical Reactions Analysis

Cyclopropane compounds can undergo various reactions. For example, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents can introduce strained rings . An intramolecular nickel-catalyzed cross-electrophile coupling reaction of 1,3-diol derivatives can provide a range of mono- and 1,2-disubstituted alkylcyclopropanes .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current literature.科学的研究の応用

Organic Synthesis and Coordination Chemistry

The title compound, 1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid , has been synthesized and characterized. It involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction with a pyrazole-containing 1,3-diketonate ligand. The resulting complex exhibits green fluorescence with a maximum at 514 nm, making it potentially useful in organic light-emitting diodes (OLEDs) .

Platinum (II) Complexes for Photovoltaic Devices

Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are well-studied, platinum (II) complexes offer intriguing properties. Cyclometalated Pt (II) complexes, formed by combining a Pt (II) core with organic ligands, are efficient OLED structures. The photophysical and photochemical properties of Pt (II) complexes depend on the coordinating ligands. Bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, significantly enhance their luminescence .

Antifungal Activity and Electropositivity

Although not directly related to the title compound, it’s interesting to note that electropositivity is beneficial for antifungal activity. This finding could inspire further research into designing compounds with favorable electrostatic properties for combating fungal infections .

Medicinal Chemistry: Edaravone (Radicava)

While not directly linked to our compound, the synthesis of Edaravone , a novel antioxidant used in stroke recovery and treating amyotrophic lateral sclerosis (ALS), involves a similar pyrazolone structure . Investigating related compounds like our title compound may yield insights into potential therapeutic applications.

Safety and Hazards

The compound has been classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), harmful if inhaled (H332), and may be corrosive to metals (H290) . Precautionary measures include avoiding breathing dust/fume, washing exposed body areas thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves and clothing, and eye and face protection .

特性

IUPAC Name |

1-(3-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-2-5-10(9-6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEUATMXMOEEKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-fluorophenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2793140.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-2-sulfonamide](/img/structure/B2793142.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2793144.png)

![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2793149.png)

![(Z)-methyl 2-(6-methoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2793152.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2793156.png)